molecular formula C20H24FNO4S2 B2843871 1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine CAS No. 1448035-54-8

1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine

Cat. No.: B2843871
CAS No.: 1448035-54-8
M. Wt: 425.53
InChI Key: OQDYDHSGCDUZAM-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfonyl)-1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with tert-butylsulfonyl and biphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylsulfonyl)-1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Tert-butylsulfonyl Group: This step may involve sulfonylation reactions using tert-butylsulfonyl chloride in the presence of a base.

    Attachment of the Biphenylsulfonyl Group: This can be done through sulfonylation reactions using 4’-fluoro-[1,1’-biphenyl]-4-sulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl groups.

    Reduction: Reduction reactions may target the sulfonyl groups or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst or catalyst precursor in various organic reactions.

    Material Science: It may be involved in the synthesis of advanced materials with specific properties.

Biology and Medicine

    Pharmacology: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Biochemical Research: It may be used as a probe or reagent in biochemical assays.

Industry

    Chemical Manufacturing: The compound may be used in the production of other chemicals or as an intermediate in complex syntheses.

    Pharmaceutical Industry: It may be involved in the development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism by which 3-(Tert-butylsulfonyl)-1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidine exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butylsulfonyl)-1-phenylpyrrolidine: A similar compound with a phenyl group instead of the biphenylsulfonyl group.

    3-(Tert-butylsulfonyl)-1-(4-fluorophenyl)pyrrolidine: A compound with a single fluorophenyl group.

Uniqueness

The presence of both tert-butylsulfonyl and biphenylsulfonyl groups in 3-(Tert-butylsulfonyl)-1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidine may confer unique chemical and biological properties, such as increased stability or specific binding affinities.

Properties

IUPAC Name

3-tert-butylsulfonyl-1-[4-(4-fluorophenyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4S2/c1-20(2,3)27(23,24)19-12-13-22(14-19)28(25,26)18-10-6-16(7-11-18)15-4-8-17(21)9-5-15/h4-11,19H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDYDHSGCDUZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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